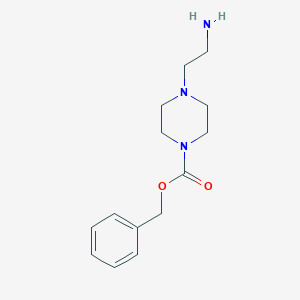

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS: 104740-55-8) is a piperazine derivative featuring a benzyloxycarbonyl (Cbz) group at the 1-position and a 2-aminoethyl substituent at the 4-position of the piperazine ring. This compound is structurally distinguished by the presence of both a primary amine (-NH2) and a carbamate-protected amine (Cbz group), which confer unique physicochemical and reactivity profiles.

Vorbereitungsmethoden

Synthetic Routes and Methodologies

Protection of Piperazine with Benzyl Chloroformate

The synthesis begins with selective protection of one nitrogen atom in piperazine using benzyl chloroformate. This step ensures regioselective functionalization of the piperazine ring, critical for subsequent reactions.

Procedure :

-

Piperazine is dissolved in dichloromethane (DCM) under inert atmosphere.

-

Benzyl chloroformate is added dropwise at 0°C, followed by slow addition of aqueous sodium bicarbonate to maintain pH 8–9.

-

The reaction is stirred at room temperature for 12 hours, yielding benzyl piperazine-1-carboxylate .

Key Parameters :

-

Solvent : Dichloromethane

-

Base : Sodium bicarbonate

Alkylation with Boc-Protected 2-Bromoethylamine

The unprotected nitrogen of benzyl piperazine-1-carboxylate undergoes alkylation to introduce the 2-aminoethyl side chain. To prevent side reactions, the amine group on the ethyl chain is temporarily protected with a tert-butoxycarbonyl (Boc) group.

Procedure :

-

Benzyl piperazine-1-carboxylate is dissolved in dimethylformamide (DMF).

-

Boc-protected 2-bromoethylamine and potassium carbonate are added, and the mixture is heated to 80°C for 8 hours.

-

The product, benzyl 4-(2-(Boc-amino)ethyl)piperazine-1-carboxylate, is isolated via extraction and evaporation .

Key Parameters :

-

Solvent : DMF

-

Base : Potassium carbonate

-

Temperature : 80°C

-

Yield : ~75% (extrapolated from similar alkylation reactions) .

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to unmask the primary amine on the ethyl side chain.

Procedure :

-

The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 2 hours.

-

The reaction is neutralized with aqueous sodium hydroxide, and the free amine product is extracted into ethyl acetate .

Key Parameters :

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Alkylation Efficiency : Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, improving alkylation yields . Elevated temperatures (80°C) accelerate the reaction but require careful monitoring to avoid decomposition.

-

Deprotection Kinetics : TFA in DCM achieves rapid Boc removal without affecting the Cbz group, ensuring product stability .

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR : Key peaks include:

High-Performance Liquid Chromatography (HPLC)

-

Purity : >97% as confirmed by reverse-phase HPLC using a C18 column and acetonitrile-water gradient .

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Stepwise Protection-Alkylation | High regioselectivity; scalable | Requires Boc protection/deprotection | 75–90% |

| Reductive Amination | Single-step introduction of aminoethyl group | Low yields due to side reactions | <50% |

Applications and Derivatives

This compound serves as a precursor for:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Azatadin-2-butendioat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Formen von Azatadin-2-butendioat ergeben, während die Reduktion verschiedene reduzierte Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications at the piperazine ring have been shown to enhance this efficacy .

- Anticancer Properties : In vitro studies on human cancer cell lines demonstrated that this compound inhibits cell growth at micromolar concentrations, suggesting its potential as a lead compound for cancer therapy .

- Anti-inflammatory Effects : Research using LPS-induced RAW 264.7 cells revealed that the compound can dose-dependently reduce nitric oxide production, indicating its potential as an anti-inflammatory agent .

The biological mechanisms of this compound involve interactions with various molecular targets, including enzymes and receptors. The aminoethyl group facilitates hydrogen bonding with active sites, while the benzyl moiety enhances lipophilicity, aiding in membrane penetration .

Case Studies

Several notable studies have explored the applications of this compound:

- Antimicrobial Study : In vitro tests demonstrated that derivatives showed significant antibacterial activity against various microorganisms, emphasizing the importance of structural modifications for enhancing efficacy .

- Anticancer Evaluation : A study involving human cancer cell lines reported that the compound inhibited cell growth effectively, suggesting its potential for development into a therapeutic agent .

- Inflammation Model : Experiments indicated that this compound could significantly reduce inflammation markers in cellular models, supporting its use as an anti-inflammatory agent .

Wirkmechanismus

Azatadine 2-butenedioate exerts its effects by blocking histamine H1 receptors on effector cells. This action prevents histamine from binding to its receptors, thereby reducing the intensity of allergic reactions and tissue injury responses involving histamine release . The molecular targets include histamine receptors on various cells, and the pathways involved are related to the inhibition of histamine-mediated signaling .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Aliphatic Substituents

Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l)

- Structure: Contains a butenyl group instead of the aminoethyl chain.

- Synthesis : Synthesized via iridium-catalyzed amination in DME with 98% yield and 98% enantiomeric excess (ee) .

- Properties : Forms a light yellow oil; Rf = 0.12 (TLC, hexane:EtOAc = 1:2). Exhibits high optical rotation ([α]D28 = -97°) .

- Comparison : The absence of an amine group reduces polarity compared to the target compound, impacting solubility and reactivity in nucleophilic reactions.

Benzyl 4-(2-chloro-6-hydroxyhexyl)piperazine-1-carboxylate (35)

- Structure : Features a chloro-hydroxyhexyl chain.

- Comparison: The chloro-hydroxyhexyl group enhances lipophilicity, contrasting with the hydrophilic aminoethyl group in the target compound.

Analogues with Aromatic Substituents

Benzyl 4-(4-(2-(tert-butoxy)-2-oxoethoxy)phenyl)piperazine-1-carboxylate (14)

- Structure : Substituted with a phenyl group linked to a tert-butoxycarbonylmethyl ether.

- Comparison: The aromatic ring and ether linkage contribute to π-π stacking and reduced solubility in polar solvents compared to the aminoethyl group .

1-(3-Chlorophenyl)piperazine (4)

- Structure : A benzylpiperazine analogue with a 3-chlorophenyl group.

- Comparison: The electron-withdrawing chloro group decreases basicity of the piperazine nitrogen, whereas the aminoethyl group in the target compound increases it .

Analogues with Heteroatom Functionalization

Benzyl 4-(pivaloyloxy)piperazine-1-carboxylate (2b-SM3)

- Structure : Contains a pivaloyloxy (ester) group.

- Comparison : The ester functionality introduces hydrolytic instability under basic conditions, unlike the stable Cbz group in the target compound .

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

- Structure : Uses a tert-butoxycarbonyl (Boc) group instead of Cbz.

- Properties: Boc protection offers orthogonal deprotection conditions (acid-sensitive vs. hydrogenolysis for Cbz) .

Table 1. Key Properties of Selected Analogues

Table 2. Similarity Analysis (CAS-based)

| Compound (CAS) | Similarity Score | Key Structural Difference |

|---|---|---|

| Benzyl piperazine-1-carboxylate (31166-44-6) | 0.96 | Lacks aminoethyl group |

| 4-Methylbenzyl piperazine-1-carboxylate (46821-51-6) | 0.96 | Methylbenzyl vs. aminoethyl substituent |

| Benzyl N-(2-aminoethyl)carbamate hydrochloride (18807-71-1) | 0.92 | Carbamate vs. carboxylate linkage |

Discussion of Key Findings

- Synthetic Flexibility: The aminoethyl group in the target compound allows for further derivatization (e.g., amide formation), whereas alkenyl or aryl substituents limit such modifications .

- Solubility: Aminoethyl enhances aqueous solubility compared to hydrophobic groups like pivaloyloxy or phenylbutyl .

- Biological Relevance: Piperazine derivatives with aminoethyl chains are often explored in drug discovery for targeting enzymes or receptors via hydrogen bonding, contrasting with halogenated aryl analogues used in receptor antagonism .

Biologische Aktivität

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its versatility in pharmacological applications. The compound's structure can be described as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Aminoethyl Side Chain : Contributes to the compound's interaction with biological targets.

- Benzyl Moiety : Enhances lipophilicity, facilitating membrane penetration.

The molecular formula is C13H18N2O2, and it has a molecular weight of 234.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as an antagonist or modulator at specific receptors, including:

- Serotonin Receptors : Potentially influencing mood and anxiety.

- Dopamine Receptors : Implicated in reward and motivation pathways.

- Sigma Receptors : Associated with neuroprotective effects.

The compound's ability to form hydrogen bonds with active sites on these receptors enhances its biological efficacy. Moreover, the piperazine ring's flexibility allows for conformational adaptability, which is crucial for receptor binding.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Neuropharmacological Effects : Exhibits potential as an anxiolytic and antidepressant agent.

- Anticancer Activity : Preliminary data suggest cytotoxic effects against various cancer cell lines, including:

- MCF-7 (Breast Cancer) : IC50 values indicate significant growth inhibition.

- U-937 (Monocytic Leukemia) : Demonstrated apoptotic induction in treated cells.

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored through various analogs. Key findings include:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperazine ring, aminoethyl side chain | Moderate anticancer activity |

| Benzyl 4-(3-chlorobenzyl)piperazine | Chlorine substitution on benzene | Altered receptor interactions |

| Benzyl 4-(5-methoxybenzyl)piperazine | Methoxy group addition | Enhanced lipophilicity and receptor affinity |

These variations demonstrate how modifications to the benzyl moiety or piperazine ring can significantly influence the compound's pharmacological profile.

Case Studies and Research Findings

-

Neuropharmacology Study :

A study investigating the effects of this compound on anxiety-like behaviors in rodent models showed a dose-dependent reduction in anxiety levels, suggesting its potential as an anxiolytic agent . -

Anticancer Activity Assessment :

In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, with IC50 values comparable to established chemotherapeutics like doxorubicin . -

Receptor Binding Studies :

Binding affinity assays indicated that this compound selectively binds to sigma receptors over other neurotransmitter receptors, highlighting its specificity and potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis typically involves:

- Step 1 : Reacting piperazine derivatives (e.g., benzyl piperazine-1-carboxylate) with allylic acetates or propargyl halides under iridium-catalyzed amination to introduce the 2-aminoethyl group. Reaction conditions (e.g., DMF solvent, 50°C) and catalyst choice significantly influence regioselectivity and yield .

- Step 2 : Protecting the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during functionalization .

- Optimization : Yield improvements (e.g., from <10% to >80%) are achieved by adjusting stoichiometry, solvent polarity, and catalyst loading. For example, using DMF as a solvent enhances nucleophilicity in substitution reactions .

Key Data :

| Parameter | Example Conditions | Yield Range |

|---|---|---|

| Catalyst | Iridium complexes | 64–98% |

| Solvent | DMF or DME | 57–81% |

| Temperature | 50°C | 64–94% |

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate its stereochemical purity?

Advanced Research Question

- Method : Iridium-catalyzed asymmetric amination with chiral ligands (e.g., (S)-BINAP) enables enantioselective synthesis. For example, Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate was synthesized with 98% enantiomeric excess (ee) using crotyl acetate and iridium catalysts .

- Validation :

- SFC/HPLC : Chiral stationary phases (e.g., Chiralpak® columns) resolve enantiomers, with ee calculated from peak area ratios .

- Optical Rotation : Specific rotation values (e.g., [α]D²⁸ = -97°) confirm stereochemistry .

Example Data :

| Technique | Result | Reference |

|---|---|---|

| SFC | ee = 94% | |

| HPLC | ee = 98% | |

| [α]D²⁸ | -97° (c = 0.5, CHCl₃) |

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

Basic Research Question

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 3.5–4.5 ppm for piperazine protons, δ 5.1 ppm for benzyl CH₂) .

- HRMS : Validates molecular weight (e.g., m/z = 264.3202 for [M+H]+) .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Typical NMR Shifts :

| Group | 1H δ (ppm) | 13C δ (ppm) |

|---|---|---|

| Piperazine | 2.5–3.5 | 45–55 |

| Benzyl CH₂ | 5.1 | 67.5 |

| Carbamate C=O | - | 155–160 |

Q. What strategies mitigate side reactions during functional group transformations in derivatives of this compound?

Advanced Research Question

- Protection/Deprotection : Use Boc or Cbz groups to shield reactive amines during substitutions. For example, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate avoids undesired alkylation at the amine .

- Reagent Selection : Sodium hydride (NaH) for controlled deprotonation minimizes over-alkylation .

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without hydrolyzing sensitive groups .

Case Study : Substitution at the benzyl position with 4-bromophenyl groups achieved 73% yield using optimized NaH conditions .

Q. What are the recommended handling and disposal protocols for this compound based on its ecological and regulatory profile?

Basic Research Question

- Handling : Use PPE (gloves, goggles) due to potential irritancy. Store at RT in airtight containers .

- Disposal : Follow SARA 302 regulations. Incinerate or use licensed waste handlers for organic compounds .

- Ecological Data : Limited PBT/vPvB data; avoid environmental release due to potential bioaccumulation risks .

Regulatory Compliance :

| Region | Classification | Reference |

|---|---|---|

| USA | Non-hazardous (DOT) | |

| EU | Not classified |

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Advanced Research Question

- Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to enzymes like kinase targets. For example, Benzyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate showed >98% purity and inhibitory activity in preliminary assays .

- Assays : Measure IC₅₀ values via fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

SAR Example :

| Derivative | Modification | Bioactivity |

|---|---|---|

| Trifluoromethyl-substituted | Increased lipophilicity | Enhanced enzyme inhibition |

| Bromo-substituted | Improved halogen bonding | Higher receptor affinity |

Eigenschaften

IUPAC Name |

benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFXITXPTXIAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447360 | |

| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104740-55-8 | |

| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.